1,4-Diazepan-2-one hydrochloride

Vue d'ensemble

Description

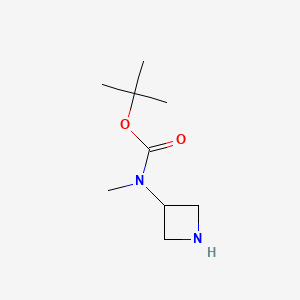

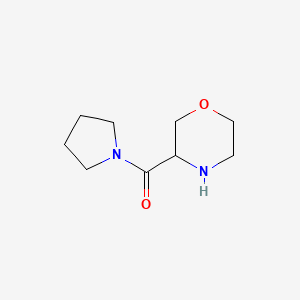

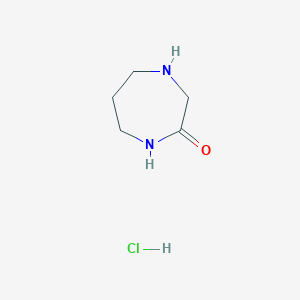

1,4-Diazepan-2-one hydrochloride is a compound with the CAS Number: 1056010-05-9. It has a molecular weight of 150.61 and its IUPAC name is 1,4-diazepan-2-one hydrochloride . It is a solid substance stored at room temperature in an inert atmosphere .

Synthesis Analysis

1,4-Diazepines, which include 1,4-Diazepan-2-one, are two nitrogen-containing seven-membered heterocyclic compounds. Scientists have been actively involved in the synthesis, reactions, and biological evaluation of 1,4-diazepines for several decades . A review on the synthesis of 1,4-diazepines indicates that they have significant importance due to their biological activities .Molecular Structure Analysis

The InChI code for 1,4-Diazepan-2-one hydrochloride is 1S/C5H10N2O.ClH/c8-5-4-6-2-1-3-7-5;/h6H,1-4H2, (H,7,8);1H . This indicates the presence of a seven-membered ring structure with two nitrogen atoms and one oxygen atom.Chemical Reactions Analysis

1,4-Diazepines, including 1,4-Diazepan-2-one, are associated with a wide range of biological activities. Scientists have been actively involved in studying the synthetic schemes and reactivity of 1,4-diazepines .Physical And Chemical Properties Analysis

1,4-Diazepan-2-one hydrochloride is a solid substance stored at room temperature in an inert atmosphere . It has a molecular weight of 150.61 .Applications De Recherche Scientifique

Biocatalysis in Asymmetric Synthesis

“1,4-Diazepan-2-one hydrochloride” plays a significant role in biocatalytic processes, particularly in the synthesis of chiral 1,4-diazepanes. These compounds are crucial in the production of pharmaceuticals with specific enantiomeric forms. For instance, imine reductase-catalyzed intramolecular asymmetric reductive amination has been developed for synthesizing chiral 1,4-diazepanes, which are structural units in drugs like Ripasudil and Suvorexant .

Organic Synthesis of Benzodiazepines

In the realm of medicinal chemistry, 1,4-diazepan-2-one derivatives are integral to the synthesis of benzodiazepines, a class of psychoactive drugs. The compound serves as a precursor in creating new derivatives with potential therapeutic applications, such as tranquilizers and sedatives .

Pharmacological Research

1,4-Diazepan-2-one hydrochloride is a key ingredient in pharmacological research, especially in the study of central nervous system (CNS) disorders. It is used to develop compounds that can interact with GABA receptors, which are targets for drugs treating anxiety and insomnia .

Material Science Applications

The compound’s unique chemical structure makes it suitable for material science research, where it can be used to modify polymers and create new materials with desired properties .

Analytical Chemistry

In analytical chemistry, 1,4-diazepan-2-one hydrochloride is used as a standard or reference compound in various chromatographic and spectroscopic techniques. Its well-defined structure and properties make it an ideal candidate for method development and calibration .

Mécanisme D'action

Target of Action

1,4-Diazepan-2-one hydrochloride, also known as Diazepam, primarily targets the gamma-aminobutyric acid (GABA) receptors in the central nervous system . These receptors are responsible for inhibitory neurotransmission and play a crucial role in reducing neuronal excitability .

Mode of Action

Diazepam enhances the inhibitory effect of GABA on neuronal excitability by increasing neuronal membrane permeability to chloride ions . This shift in chloride ions results in hyperpolarization, leading to a less excitable state and stabilization . The actions of Diazepam are mediated through its binding to the benzodiazepine receptors on the postsynaptic GABA neuron .

Biochemical Pathways

The primary biochemical pathway affected by Diazepam is the GABAergic system . By enhancing the activity of GABA, Diazepam increases the influx of chloride ions into the neuron, which leads to hyperpolarization of the cell membrane and decreased neuronal excitability .

Pharmacokinetics

Diazepam is well absorbed and has a biphasic half-life. It has an initial rapid distribution phase followed by a prolonged terminal elimination phase of 1 or 2 days . Its action is further prolonged by the even longer half-life of 2-5 days of its principal active metabolite, desmethyldiazepam (nordiazepam), the relative proportion of which increases in the body on long-term administration .

Result of Action

The molecular and cellular effects of Diazepam’s action include anticonvulsant, anxiolytic, sedative, muscle relaxant, and amnesic properties . It is used in the treatment of severe anxiety disorders, as a hypnotic in the short-term management of insomnia, as a sedative and premedicant, as an anticonvulsant, and in the management of alcohol withdrawal syndrome .

Action Environment

The action, efficacy, and stability of Diazepam can be influenced by various environmental factors. For instance, the presence of food can delay and decrease the absorption of Diazepam . Furthermore, the drug’s effectiveness can be affected by the patient’s age, liver function, and concurrent use of other medications .

Safety and Hazards

Orientations Futures

While specific future directions for 1,4-Diazepan-2-one hydrochloride are not mentioned in the search results, it is known that 1,4-diazepines have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer . Therefore, 1,4-diazepine derivatives with significant biological activities could be explored for potential use in the pharmaceutical industries .

Propriétés

IUPAC Name |

1,4-diazepan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c8-5-4-6-2-1-3-7-5;/h6H,1-4H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMPBCAMPFHRYOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(=O)NC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1056010-05-9 | |

| Record name | 1,4-Diazepan-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.